molecular formula C13H10ClFN2 B1463237 4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine CAS No. 1159819-69-8

4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine

Cat. No. B1463237
CAS RN: 1159819-69-8
M. Wt: 248.68 g/mol
InChI Key: VWSXLYSMMUQYJB-UHFFFAOYSA-N
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Description

“4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine” is a chemical compound with the molecular formula C13H10ClFN2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine”, has been discussed in various scientific papers . For instance, one approach involved the coupling of a previously synthesized 4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) benzamide .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using techniques such as single crystal X-ray diffraction . The structure is stabilized by weak but significant interactions like C–H···O, C–H···N, C–F··· π and π – π .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been explored in various studies . For example, one study discussed the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Medicinal Chemistry and Drug Design

4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine: is a pyrimidine derivative, a class of compounds that serve as a central scaffold for a wide range of pharmacological applications . Pyrimidine derivatives are known for their structural diversity and have been used in the development of treatments for conditions such as leukemia, breast cancer, and idiopathic pulmonary fibrosis. They also exhibit antimicrobial, antifungal, antiparasitic, and antitubercular properties, making them valuable in drug design and discovery.

Industrial Applications

Pyrimidine derivatives are important in various industrial applications, including the synthesis of dyes, resins, and polymers . The diverse chemical structures of these compounds allow for their use in a broad range of synthetic processes, contributing to the production of materials with specific desired properties.

Biochemistry and Pharmacology

In biochemistry and pharmacology, 4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine could be explored for its interactions with biological macromolecules. It may serve as an inhibitor or modulator of various biochemical pathways, providing insights into cellular processes and mechanisms of disease . Additionally, its role in the synthesis of potential therapeutic agents could be investigated, particularly in the context of its anti-inflammatory and analgesic activities.

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions for the study of “4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on their safety and hazards to ensure they can be used safely in pharmaceutical applications .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2/c14-12-7-11(9-3-1-2-4-10(9)15)16-13(17-12)8-5-6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSXLYSMMUQYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-cyclopropyl-6-(2-fluorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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